molecular formula C23H22N2O4S B11408413 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11408413
M. Wt: 422.5 g/mol
InChI Key: YZAZATUTKDUVJD-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes both ethoxy and methoxy phenyl groups, a hydroxy group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process. One common method involves the Mannich reaction, where N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates are treated with isobutyraldehyde and primary aromatic amines in refluxing ethanol . This reaction yields the desired thiazolopyridine compound in moderate yields (18-38%).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a beta-amyloid production inhibitor, it may interfere with the enzymes involved in the production of beta-amyloid peptides. As a CDK2-cyclin A inhibitor, it may bind to the active site of the enzyme, preventing its interaction with cyclin A and thereby inhibiting cell cycle progression .

Comparison with Similar Compounds

Similar compounds to 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazolopyridine derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H22N2O4S/c1-3-29-18-10-6-16(7-11-18)23(27)14-30-22-20(13-24)19(12-21(26)25(22)23)15-4-8-17(28-2)9-5-15/h4-11,19,27H,3,12,14H2,1-2H3

InChI Key

YZAZATUTKDUVJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)OC)C#N)O

Origin of Product

United States

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